molecular formula C6H13NOS B2556063 (4-Methylmorpholin-2-yl)methanethiol CAS No. 1508506-28-2

(4-Methylmorpholin-2-yl)methanethiol

Cat. No. B2556063
CAS RN: 1508506-28-2
M. Wt: 147.24
InChI Key: REFJZEIBFVKVFZ-UHFFFAOYSA-N
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Description

“(4-Methylmorpholin-2-yl)methanethiol” is a chemical compound with the CAS Number: 1508506-28-2 . It has a molecular weight of 147.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NOS/c1-7-2-3-8-6 (4-7)5-9/h6,9H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 147.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Catalysis

One significant application of compounds related to (4-Methylmorpholin-2-yl)methanethiol involves their use in synthetic chemistry, particularly in the synthesis of thiobenzamides and derivatives through the Willgerodt-Kindler reaction. This reaction is facilitated under microwave heating and catalyzed by Montmorillonite K-10 in the presence of sulfur, morpholine, and aldehyde. The study by Agnimonhan et al. (2014) highlights that the reaction yields are improved under basic catalysis conditions, indicating the efficiency of this compound derivatives in promoting these synthetic processes Agnimonhan et al., 2014.

Environmental Chemistry and Microbiology

In environmental chemistry and microbiology, the study by Moran et al. (2007) presents insights into the anaerobic oxidation of methane (AOM), where compounds similar to this compound play a role in microbial consortia involving Archaea and sulfate-reducing bacteria. This process, involving methanethiol as a possible intermediate, underscores the compound's relevance in understanding methane's biogeochemical cycle and its conversion processes Moran et al., 2007.

Surface Science and Catalysis

The interaction of methanethiol with catalytic surfaces is crucial for applications in desulfurization processes and the synthesis of chemicals. Dvorak et al. (2001) investigated the reaction of methanethiol on ZnO surfaces, highlighting the compound's role in producing various gaseous products through C–S bond cleavage, which is fundamental in understanding catalytic reactions for environmental applications Dvorak et al., 2001.

Biogas Production

Kabir et al. (2013) explored the pretreatment effects of N-methylmorpholine-N-oxide (NMMO) on lignocelluloses for biogas production, demonstrating the utility of morpholine derivatives in enhancing methane yields from biomass. This research is indicative of the broader applications of morpholine derivatives in renewable energy technologies Kabir et al., 2013.

Chemical Sensing and Luminescence

Research into the luminescence properties of gold(I)-dithioether complexes, which could include this compound derivatives, provides a basis for developing new materials for optical applications. Awaleh et al. (2008) synthesized and characterized a series of compounds for their luminescent properties, opening avenues for the application of such derivatives in sensing and luminescent materials Awaleh et al., 2008.

Safety and Hazards

The safety information for “(4-Methylmorpholin-2-yl)methanethiol” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical compound with appropriate safety measures.

properties

IUPAC Name

(4-methylmorpholin-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-7-2-3-8-6(4-7)5-9/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJZEIBFVKVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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